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Compound of Interest

Compound Name: 4-Terpineol, (-)-

Cat. No.: B1236060 Get Quote

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for (-)-4-

Terpineol. It is intended for researchers, scientists, and drug development professionals

engaged in the analysis and characterization of natural products. This document outlines

detailed experimental protocols and presents spectroscopic data in a clear, tabular format for

ease of reference and comparison.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Terpineol. While the focus is

on the (-)-enantiomer, the presented data is often reported for the racemic or unspecified

mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each

hydrogen and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Terpineol (400 MHz, CDCl₃)
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Atom Number
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 1.59 m -

2 1.92 m -

3 5.29 br s -

5 2.14 m -

6 1.56 m -

7 (CH₃) 1.67 s -

8 (CH) 1.85 sept 6.9

9, 10 (CH₃) 0.92, 0.94 d 6.9

OH 1.35 s -

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

experimental conditions. Data is compiled from typical values found in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for 4-Terpineol (100 MHz, CDCl₃)[1]
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Atom Number Chemical Shift (δ, ppm)

1 45.1

2 26.9

3 121.0

4 134.1

5 26.4

6 31.0

7 (CH₃) 23.4

8 (CH) 34.3

9, 10 (CH₃) 16.9, 17.0

C-OH (C4') 72.8

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a vital technique for separating and identifying volatile compounds. The gas

chromatogram provides the retention time (RT), and the mass spectrum reveals the

fragmentation pattern of the molecule, which is crucial for its identification.

Table 3: GC-MS Fragmentation Data for 4-Terpineol
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m/z Relative Abundance (%) Proposed Fragment

154 5-15 [M]⁺

139 5-10 [M - CH₃]⁺

136 10-20 [M - H₂O]⁺

121 30-40 [M - H₂O - CH₃]⁺

93 100 [C₇H₉]⁺ (Base Peak)

71 40-60 [C₅H₇O]⁺

59 20-30 [C₃H₇O]⁺

43 50-70 [C₃H₇]⁺

Note: The fragmentation pattern can be influenced by the ionization energy and the specific

GC-MS instrument parameters.[2]

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and

reliable spectroscopic data.

NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of (-)-4-

Terpineol.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified (-)-4-Terpineol.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

¹H NMR:
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Spectral Width: 12 ppm
Acquisition Time: 4 seconds
Relaxation Delay: 1 second
Number of Scans: 16
Pulse Angle: 30°
¹³C NMR:
Spectral Width: 240 ppm
Acquisition Time: 1 second
Relaxation Delay: 2 seconds
Number of Scans: 1024
Pulse Program: Proton-decoupled

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the
CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Integrate the peaks in the ¹H NMR spectrum.
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

GC-MS Protocol
This protocol details a standard method for the GC-MS analysis of (-)-4-Terpineol.

1. Sample Preparation:

Prepare a 1 mg/mL stock solution of (-)-4-Terpineol in a suitable solvent such as hexane or
ethyl acetate.
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

2. GC-MS Instrument Conditions:

Gas Chromatograph (GC):
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar
column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL.
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Injection Mode: Split (split ratio of 50:1).
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 5 °C/min to 240 °C.
Hold: 5 minutes at 240 °C.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.

3. Data Analysis:

Identify the peak corresponding to (-)-4-Terpineol based on its retention time.
Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for
confirmation.
Analyze the fragmentation pattern to support the identification.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (-)-4-Terpineol.
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Spectroscopic Analysis Workflow for (-)-4-Terpineol
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Caption: Workflow for the spectroscopic analysis of (-)-4-Terpineol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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